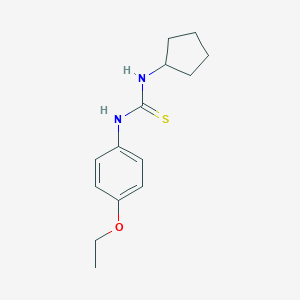

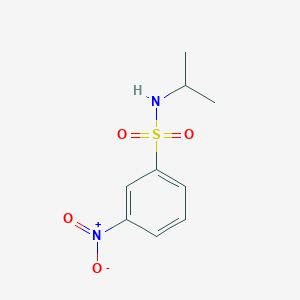

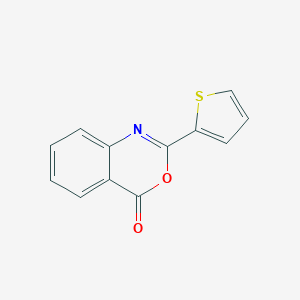

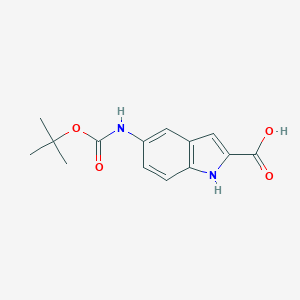

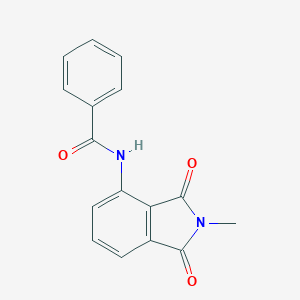

2-(2-thienyl)-4H-3,1-benzoxazin-4-one

Vue d'ensemble

Description

The compound “2-(2-thienyl)-4H-3,1-benzoxazin-4-one” likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The thiophene ring is a common motif in pharmaceuticals and materials science .

Synthesis Analysis

While specific synthesis methods for “2-(2-thienyl)-4H-3,1-benzoxazin-4-one” were not found, similar compounds have been synthesized through various methods. For example, a Pt(II) acetylacetonate complex based on aminophenyl-substituted 2-(2-thienyl)pyridine was synthesized and its photophysical properties were studied .Applications De Recherche Scientifique

Pharmacotherapeutic Applications

The compound exhibits a range of pharmacological properties due to the presence of the reactive α,β-unsaturated system in its structure. This allows for various pharmacotherapeutic applications, including:

Antibacterial and Antifungal Activity: The compound has been shown to possess significant antibacterial and antifungal properties. It can inhibit diverse targets within antibiotic-resistance pathways, making bacteria susceptible to antibacterial compounds .

Anti-inflammatory Properties: Derivatives of the compound, especially those with fluoride or chloride groups, have demonstrated high potency as anti-inflammatory agents, potentially more potent than reference drugs like indomethacin and ibuprofen .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, “2-thiophen-2-yl-3,1-benzoxazin-4-one” serves as a crucial intermediate for:

Synthesis of Elastase Inhibitors: It is used in the synthesis of compounds that inhibit elastase, an enzyme involved in various inflammatory processes .

Preparation of Quinazolinone Derivatives: The compound is a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives, which are known for their medicinal properties .

Agricultural Chemistry

In agricultural chemistry, the compound finds application in:

Fungicidal Agents: Due to its antifungal properties, it can be developed into fungicides to protect crops from fungal infections .

Biomedical Research

In biomedical research, the compound’s applications include:

Enzyme Inhibition Studies: It can be used to study the inhibition of various enzymes, providing insights into enzyme mechanisms and potential drug targets .

Cancer Research: The compound’s anticancer properties make it a candidate for cancer research, exploring its efficacy and mechanisms in combating different types of cancer cells .

Mécanisme D'action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For instance, 7-(2-Thienyl)-7-Deazaadenosine (AB61) has been shown to be incorporated into both DNA and RNA, preferentially as a ribonucleotide .

Biochemical Pathways

For instance, 5-(2-Thienyl)-valeric acid (TVA) was found to inhibit the growth of Bacillus sphaericus, and this inhibition was restored by the intermediates of biotin biosynthesis .

Pharmacokinetics

It was also found that tienilic acid was rapidly eliminated through biliary and particularly urinary excretion .

Result of Action

For instance, 7-(2-Thienyl)-7-Deazaadenosine (AB61) showed nanomolar cytotoxic activities against various cancer cell lines .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign .

Propriétés

IUPAC Name |

2-thiophen-2-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c14-12-8-4-1-2-5-9(8)13-11(15-12)10-6-3-7-16-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHJEBXWEGFRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350012 | |

| Record name | 2-(Thiophen-2-yl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-thienyl)-4H-3,1-benzoxazin-4-one | |

CAS RN |

26060-06-0 | |

| Record name | 2-(Thiophen-2-yl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

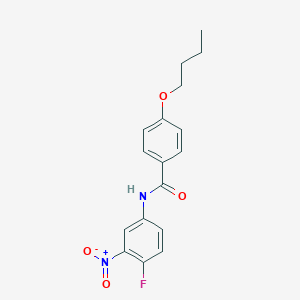

![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)

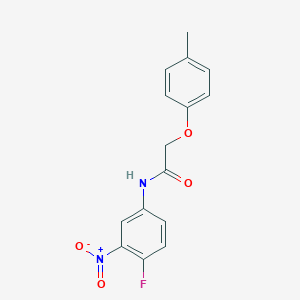

![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)